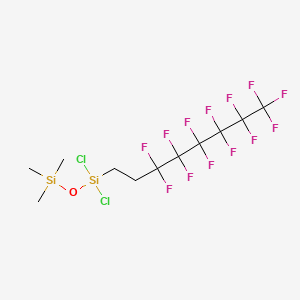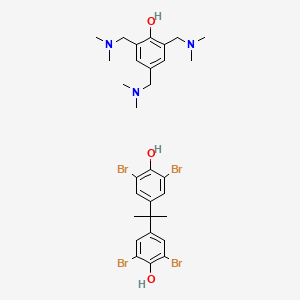
Einecs 299-333-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 299-333-4 es un compuesto químico incluido en el Inventario Europeo de Sustancias Químicas Comerciales Existentes (EINECS). Este inventario incluye sustancias que se encontraban en el mercado de la Comunidad Europea entre el 1 de enero de 1971 y el 18 de septiembre de 1981 . El compuesto se identifica por su número Einecs único, que ayuda a rastrear y regular su uso en diversas industrias.
Métodos De Preparación
Los métodos de preparación para Einecs 299-333-4 implican rutas sintéticas específicas y condiciones de reacción. Estos métodos están diseñados para garantizar la pureza y la estabilidad del compuesto. Los métodos de producción industrial pueden variar, pero generalmente implican la síntesis a gran escala utilizando protocolos estandarizados para mantener la consistencia y la calidad .
Análisis De Reacciones Químicas
Einecs 299-333-4 experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones dependen del resultado deseado. Por ejemplo, las reacciones de oxidación pueden implicar el uso de agentes oxidantes como el permanganato de potasio, mientras que las reacciones de reducción pueden utilizar agentes reductores como el hidruro de aluminio y litio. Los principales productos formados a partir de estas reacciones varían según los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
Einecs 299-333-4 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como reactivo en diversos procesos sintéticos. En biología, puede utilizarse en estudios que implican mecanismos e interacciones celulares. En medicina, podría participar en el desarrollo de fármacos o como herramienta de diagnóstico. Las aplicaciones industriales incluyen su uso en procesos de fabricación y como componente en diversos productos .
Mecanismo De Acción
El mecanismo de acción de Einecs 299-333-4 implica su interacción con objetivos moleculares y vías específicas. Estas interacciones pueden provocar diversos efectos, dependiendo del contexto en el que se utilice el compuesto. Por ejemplo, en un entorno biológico, puede interactuar con receptores celulares o enzimas, lo que lleva a cambios en la función celular o las vías de señalización .
Comparación Con Compuestos Similares
Einecs 299-333-4 se puede comparar con otros compuestos similares para resaltar su singularidad. Los compuestos similares pueden incluir aquellos con estructuras moleculares o grupos funcionales comparables. La comparación puede ayudar a comprender las propiedades y aplicaciones específicas de this compound, así como sus ventajas sobre otros compuestos .
Propiedades
Número CAS |
93858-98-1 |
|---|---|
Fórmula molecular |
C30H39Br4N3O3 |
Peso molecular |
809.3 g/mol |
Nombre IUPAC |
2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C15H12Br4O2.C15H27N3O/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h3-6,20-21H,1-2H3;7-8,19H,9-11H2,1-6H3 |
Clave InChI |
OKAWREKQFIBWRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


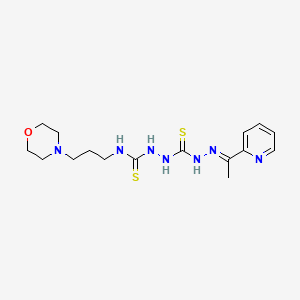


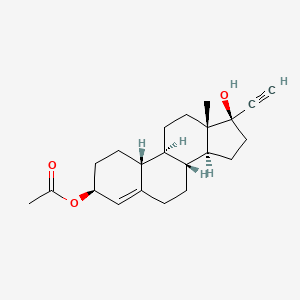
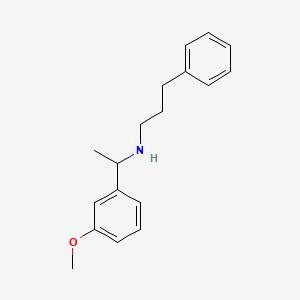

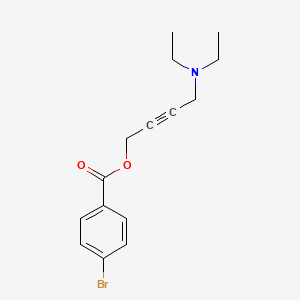
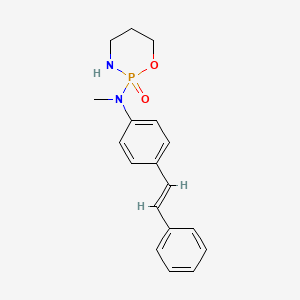

![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)


